Acetic acid;pent-2-en-3-ol
Description
Structure
2D Structure
Properties
CAS No. |
13893-75-9 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
acetic acid;pent-2-en-3-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-3-5(6)4-2;1-2(3)4/h3,6H,4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WLKNHSOLQGUSON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)O.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pent 2 En 3 Yl Acetate and Its Structural Analogues
Direct Esterification of Pent-2-en-3-ol (B15476151) with Acetic Acid and Derivatives
Direct esterification remains one of the most fundamental approaches for the preparation of pent-2-en-3-yl acetate (B1210297). This involves the reaction of pent-2-en-3-ol with acetic acid or its more reactive derivatives, such as acetic anhydride (B1165640) and acetyl chloride.
The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid (acetic acid) with an alcohol (pent-2-en-3-ol) in the presence of an acid catalyst. researchgate.netnih.gov The reaction is an equilibrium process, and its mechanism involves several key steps. researchgate.netrsc.orgnih.gov
First, the acid catalyst protonates the carbonyl oxygen of acetic acid, which enhances the electrophilicity of the carbonyl carbon. researchgate.netnih.gov The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. nih.govnih.gov Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, pent-2-en-3-yl acetate, and regenerates the acid catalyst. researchgate.netrsc.org
Table 1: Common Acid Catalysts for Fischer Esterification
| Catalyst | Type | Notes |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Commonly used, strong dehydrating agent. researchgate.net |
| p-Toluenesulfonic Acid (TsOH) | Brønsted Acid | Solid, easier to handle than H₂SO₄. nih.gov |
| Hafnium(IV) / Zirconium(IV) salts | Lewis Acid | Effective for direct condensation. nih.gov |
To optimize the yield of the ester, the equilibrium must be shifted toward the products. This is typically achieved by using one of the reactants in large excess (usually the alcohol) or by removing water from the reaction mixture as it forms, for instance, through azeotropic distillation. researchgate.netnih.gov
To circumvent the equilibrium limitations of Fischer esterification, more reactive acylating agents like acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl) are frequently used. scent.vn These reagents react with alcohols in processes that are essentially irreversible.
Acetic Anhydride: Acetic anhydride is a widely used reagent for the acetylation of alcohols. nih.gov The reaction is often catalyzed by a base, such as pyridine, which also serves as a solvent. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst, significantly increasing the reaction rate. The general procedure involves dissolving the alcohol in pyridine, adding acetic anhydride, and stirring until the reaction is complete. Alternatively, the reaction can be performed under solvent-free and catalyst-free conditions at elevated temperatures (80–85 °C). researchgate.net
Acetyl Chloride: Acetyl chloride is even more reactive than acetic anhydride and readily reacts with alcohols to form esters. These reactions are rapid and exothermic, often requiring cooling and the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. scent.vn
Table 2: Comparison of Direct Esterification Methods
| Method | Reagent | Catalyst/Conditions | Byproduct | Reversibility |
|---|---|---|---|---|
| Fischer Esterification | Acetic Acid | Acid (e.g., H₂SO₄), Heat | Water | Reversible |
| Acylation | Acetic Anhydride | Base (e.g., Pyridine, DMAP) | Acetic Acid | Irreversible |
Beyond the classical methods, several alternative protocols have been developed for the esterification of alcohols.
Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification or transesterification with high selectivity. mdpi.com In a process known as kinetic resolution, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol, allowing for the synthesis of enantiomerically enriched esters and the recovery of the unreacted, enantiopure alcohol. mdpi.com Vinyl acetate is often used as an efficient acetyl donor in these enzymatic reactions. mdpi.com
Steglich Esterification: This method uses coupling reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification of a carboxylic acid with an alcohol. It avoids the production of water and can be performed under mild conditions. nih.gov
Titanium(III)-Mediated O-Acylation: A method utilizing a titanium(III) species, generated from titanocene dichloride and a reductant, can promote the O-acylation of alcohols with acyl chlorides at room temperature. chemeo.com
Sodium Bicarbonate Catalysis: A simple and efficient method involves the use of sodium bicarbonate as a catalyst for the acetylation of primary alcohols and phenols with acetic anhydride at room temperature. bldpharm.com
Stereoselective Synthesis of (Z)- and (E)-Pent-2-en-3-yl Acetate
The stereochemistry of pent-2-en-3-yl acetate is defined by the geometry of the carbon-carbon double bond, which can exist as either the (Z)- (cis) or (E)- (trans) isomer. The stereoselective synthesis of these isomers is highly dependent on the stereochemistry of the starting material, pent-2-en-3-ol. Standard esterification methods typically proceed with retention of the double bond's configuration.
The primary challenge, therefore, lies in the stereoselective synthesis of the precursor allylic alcohols. Advanced synthetic methods for preparing chiral and geometrically pure allylic alcohols include:
Ruthenium-catalyzed hydrogen auto-transfer reactions. nih.gov
Substrate-controlled asymmetric lithiation-rearrangement sequences. researchgate.netnih.gov
A powerful strategy for obtaining stereochemically pure pent-2-en-3-yl acetate is the enzymatic kinetic resolution of a racemic mixture of pent-2-en-3-ol. As mentioned previously, a lipase can selectively catalyze the acetylation of one enantiomer over the other. mdpi.com This process can yield both the acetylated product (e.g., (R)-pent-2-en-3-yl acetate) and the unreacted alcohol (e.g., (S)-pent-2-en-3-ol) in high enantiomeric purity. mdpi.com
Furthermore, modern palladium-catalyzed methods, such as the allylic C-H carboxylation of terminal alkenes, offer a direct route to allylic esters, where the stereoselectivity can be controlled by the choice of ligand. organic-chemistry.org
Convergent and Divergent Synthetic Routes to Substituted Pentenyl Acetates
The synthesis of more complex structural analogues of pent-2-en-3-yl acetate can be designed using convergent or divergent strategies.
A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. For example, a common intermediate like 4-penten-1-yn-3-ol could be synthesized. The alkyne and alkene functionalities of this intermediate could then be selectively modified in various ways (e.g., hydrogenation, halogenation, cross-coupling) to create a diverse range of substituted pentenyl alcohols. A final acetylation step on each of these unique alcohols would then yield a library of different substituted pentenyl acetates.
The specific compound 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate is not described in available chemical literature and serves as a representative example of a complex halogenated pentenyl acetate. A plausible synthetic route for such a molecule can be proposed based on established chemical transformations.
A potential retrosynthetic analysis suggests the final step would be the acetylation of the corresponding alcohol, 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-ol. The synthesis of this advanced alcohol intermediate would be the main challenge. A possible forward synthesis could involve:
Preparation of a Ketone Precursor: Starting with 4-phenylbutanoic acid, conversion to the corresponding acid chloride followed by a Friedel-Crafts acylation or reaction with an organocadmium or organocuprate reagent derived from a protected propargyl alcohol could furnish a key alkynyl ketone intermediate.
Formation of the Difluoro-iodo-alkene: The terminal alkyne of the ketone intermediate could then be subjected to a fluoro-iodination reaction. This is a complex transformation that might involve electrophilic iodination followed by fluorination or the use of specialized reagents capable of delivering both iodine and fluorine across the triple bond.
Stereoselective Reduction: The ketone functional group would then be reduced to the secondary alcohol. The use of chiral reducing agents (e.g., CBS catalysts) could potentially control the stereochemistry at this center.
Acetylation: Finally, the resulting halogenated allylic alcohol would be acetylated using standard methods, such as reaction with acetic anhydride in the presence of pyridine, to yield the target molecule.
This proposed route highlights how principles of organofluorine and halogenation chemistry can be applied to construct complex halogenated organic molecules. columbia.edu
Preparation of Pentafluorosulfanyl (SF₅)-Substituted Allylic Acetates
The incorporation of the pentafluorosulfanyl (SF₅) group into organic molecules is of significant interest due to the unique properties it imparts, such as high electronegativity, thermal stability, and lipophilicity. The synthesis of SF₅-substituted allylic acetates can be approached through the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to appropriate precursors.
Recent advancements have focused on developing practical and efficient methods for the introduction of the SF₅ group. One notable strategy involves the radical pentafluorosulfanylation of allylic sulfones. This method provides a straightforward route to a variety of structurally diverse pentafluorosulfanyl allylic compounds. The reaction can be initiated under UV light or even sunlight, making it a more accessible and environmentally friendly approach compared to traditional methods that may require harsh conditions.
A general procedure involves charging a vial with the allylic sulfone substrate in a suitable solvent like acetonitrile. Pentafluorosulfanyl chloride is then introduced, and the reaction mixture is exposed to a light source to initiate the radical process. Upon completion, the reaction is quenched, and the desired SF₅-substituted allylic product is isolated and purified. While this method focuses on the synthesis of the core SF₅-allylic structure, subsequent acetylation of the corresponding alcohol would yield the target allylic acetate.
Detailed research has also explored three-component radical addition reactions involving SF₅Cl, an alkene, and a diazo compound to form α-alkyl-α-SF₅ carbonyl compounds nih.gov. This approach further expands the toolkit for creating complex molecules containing the pentafluorosulfanyl group.
| Reactant | SF₅ Source | Initiation | Product Type | Yield |
|---|---|---|---|---|
| Allyl Sulfones | SF₅Cl | UV light (365 nm) or Sunlight | Pentafluorosulfanyl allylic compounds | Moderate to good |
| Ethynylbenziodoxolones (EBX) | SF₅Cl | Blue LED irradiation | SF₅-substituted alkynes | Moderate to high nih.gov |
| Alkenes and Diazo Compounds | SF₅Cl | Radical initiator | α-Alkyl-α-SF₅ carbonyl compounds | Not specified nih.gov |
Synthetic Routes to other Functionalized Unsaturated Acetates
The synthesis of functionalized unsaturated acetates, which are structural analogues of pent-2-en-3-yl acetate, can be achieved through a variety of modern organic chemistry reactions. These methods allow for the introduction of diverse functional groups and control over stereochemistry.
One powerful method for the synthesis of α,β-unsaturated amides, which can be conceptually related to unsaturated esters, is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonoacetamide with an aldehyde to furnish the corresponding α,β-unsaturated amide with high (E)-selectivity researchgate.net. The required phosphonoacetamides can be prepared through a multi-step sequence involving a Kabachnik-Fields reaction, hydrogenolysis, acylation, and an Arbuzov reaction researchgate.net. The HWE protocol offers a broad scope with respect to the aldehyde component, allowing for the synthesis of a diverse range of products in good yields researchgate.net.
Palladium-catalyzed reactions are also central to the synthesis of functionalized unsaturated acetates. For instance, the palladium-catalyzed oxidative functionalization of alkynes can generate α-acetoxylated enones in a single step nih.govd-nb.info. In this reaction, dimethyl sulfoxide (DMSO) acts as the oxygen nucleophile nih.gov. The reaction demonstrates good tolerance for a variety of functional groups nih.govd-nb.info. Another palladium-catalyzed approach involves the cyclization of 2,3-allenoic acids in the presence of simple allenes to produce 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives organic-chemistry.org.
Furthermore, the synthesis of N-allylaminocyclohex-2-enone derivatives can be achieved via a metal-free catalytic α-regioselective substitution of Morita-Baylis-Hillman adducts.
| Methodology | Starting Materials | Key Reagents/Catalysts | Product Type | Key Features |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons Reaction | Phosphonoacetamides, Aldehydes | DBU, LiCl | (E)-α,β-Unsaturated Amides | High (E)-selectivity, good yields researchgate.net |
| Palladium-Catalyzed Oxidative Functionalization | Alkynes | Pd(OAc)₂, PIDA, DMSO | α-Acetoxylated Enones | One-step synthesis, good functional group tolerance nih.govd-nb.info |
| Palladium-Catalyzed Cyclization | 2,3-Allenoic acids, Allenes | Palladium acetate | Functionalized Furanones | High stereoselectivity organic-chemistry.org |
Chemoenzymatic and Biocatalytic Approaches to Ester Synthesis
Chemoenzymatic and biocatalytic methods have emerged as powerful tools in organic synthesis, offering high selectivity under mild reaction conditions. These approaches are particularly valuable for the synthesis of esters, including unsaturated acetates.
Lipases are a class of enzymes that are widely used as biocatalysts for esterification and transesterification reactions. They offer several advantages, including high chemo-, regio-, and enantioselectivity, which can be difficult to achieve with traditional chemical methods nih.gov. The use of enzymes also aligns with the principles of green chemistry, as they operate under mild conditions and can often be used in solvent-free systems or in environmentally benign solvents.
The enzymatic synthesis of esters can be performed through direct esterification of a carboxylic acid with an alcohol or through transesterification, where an existing ester is reacted with an alcohol. For example, the lipase-mediated acetylation of a diverse range of alcohols can be achieved using ethylene glycol diacetate (EGDA) as both the acetylating agent and the solvent researchgate.net. This system has been shown to be highly reactive and selective for various types of alcohols, including allylic alcohols researchgate.net.
A significant application of chemoenzymatic synthesis is in the dynamic kinetic resolution (DKR) of racemic alcohols. This process combines an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For instance, the DKR of sterically hindered allylic alcohols has been successfully carried out using Candida antarctica lipase B (CALB) in combination with a ruthenium catalyst nih.gov. This approach yields optically pure allylic acetates in high yields nih.gov.
The choice of enzyme, solvent, acyl donor, and reaction temperature are critical parameters that need to be optimized for a successful biocatalytic ester synthesis.
| Enzyme | Reaction Type | Substrates | Acyl Donor | Key Findings |
|---|---|---|---|---|
| Lipozyme 435 | Acetylation | Structurally diverse alcohols | Ethylene glycol diacetate (EGDA) | High reactivity and selectivity; scalable synthesis of (Z)-hex-3-en-1-yl acetate in 70% yield researchgate.net |
| Candida antarctica Lipase B (CALB) | Dynamic Kinetic Resolution | Sterically hindered allylic alcohols | Not specified | Production of optically pure allylic acetates nih.gov |
| Lipase from Burkholderia cepacia | Kinetic Resolution | Racemic 3-nitro-cyclopent(or hex)-2-en-1-yl acetates | Not specified | Provides (R)-esters and (S)-alcohols in high enantiomeric excess organic-chemistry.org |
| Lipozyme TL 100L | Acetylation | Eugenol (from clove oil) | Acetic anhydride | 91.80% conversion to eugenyl acetate after 2 hours researchgate.netnih.gov |
Reaction Mechanisms and Chemical Reactivity of Pent 2 En 3 Yl Acetate Systems
Elucidation of Esterification Reaction Mechanisms
The primary method for synthesizing pent-2-en-3-yl acetate (B1210297) is through the esterification of pent-2-en-3-ol (B15476151) with acetic acid. This reaction is typically performed under acidic conditions, a process known as Fischer-Speier esterification. wikipedia.org The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. wikipedia.orgbyjus.com
The process involves several key steps: wikipedia.orgbyjus.comlibretexts.org
Because the reaction is reversible, it must be driven to completion. This is often achieved by using an excess of one reactant (typically the alcohol) or by removing the water as it is formed, in accordance with Le Châtelier's principle. libretexts.orgmasterorganicchemistry.com
| Stage | Description | Key Species |
|---|---|---|
| 1. Activation | Protonation of the carboxylic acid's carbonyl group by an acid catalyst. | Protonated Acetic Acid |
| 2. Nucleophilic Attack | The alcohol (pent-2-en-3-ol) attacks the activated carbonyl carbon. | Tetrahedral Intermediate (Oxonium Ion) |
| 3. Elimination | A molecule of water is eliminated to reform the carbonyl group. | Protonated Ester |
| 4. Deprotonation | The catalyst is regenerated, yielding the final ester product. | Pent-2-en-3-yl Acetate |
Hydrolysis and Transesterification Kinetics and Mechanisms
The cleavage of the ester bond in pent-2-en-3-yl acetate can occur through hydrolysis or transesterification, both of which are typically catalyzed by acids or bases.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. byjus.com The mechanism follows the same steps but in the opposite direction, beginning with the protonation of the ester's carbonyl oxygen to activate it for nucleophilic attack by water. youtube.com The reaction is an equilibrium process, and the presence of a large excess of water favors the formation of the carboxylic acid and alcohol. libretexts.org
Transesterification is a process where the alkoxy group (-OR') of an ester is exchanged with another alcohol (R''-OH). wikipedia.orgbyjus.com For pent-2-en-3-yl acetate, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst. wikipedia.org The mechanism is similar to esterification and hydrolysis. masterorganicchemistry.com
The reaction equilibrium can be shifted by using the new alcohol as the solvent or by removing the displaced alcohol (pent-2-en-3-ol) from the reaction mixture. wikipedia.org
Reactivity of the Acetate Functional Group
Nucleophilic Acyl Substitution Reactions
The core reactivity of the ester group in pent-2-en-3-yl acetate is defined by nucleophilic acyl substitution. byjus.compressbooks.pub This class of reactions involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the substitution of the pent-2-en-3-oxy leaving group. The general mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com
A classic example is saponification, the hydrolysis of an ester under basic conditions using a nucleophile like the hydroxide (B78521) ion (OH⁻). masterorganicchemistry.com The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.
Electrophilic Reactions Involving the Carbonyl Moiety
While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base. In the presence of a strong acid, the carbonyl oxygen can be protonated. libretexts.orgsaskoer.ca This protonation is the crucial first step in acid-catalyzed reactions like hydrolysis and esterification, as it significantly increases the electrophilicity of the carbonyl carbon, thereby "activating" the ester for subsequent nucleophilic attack. byjus.comsaskoer.ca This activation makes the carbonyl carbon much more reactive towards even weak nucleophiles like water or alcohols. wikipedia.org
Transformations Involving the Pent-2-enyl Unsaturated System
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
Independent of the ester group, the carbon-carbon double bond in the pent-2-enyl moiety can undergo electrophilic addition reactions. libretexts.org In this type of reaction, an electrophile is attracted to the electron-rich π-bond of the alkene.
The mechanism for the addition of a hydrogen halide like hydrogen bromide (HBr) proceeds in two main steps: youtube.commasterorganicchemistry.com
For the pent-2-enyl system, the initial protonation can occur at either C2 or C3, leading to two possible secondary carbocation intermediates. This can result in a mixture of products (e.g., 2-bromo and 3-bromo substituted compounds), with the relative distribution depending on the stability of the intermediate carbocations. quora.comquora.com
| Reactive Site | Type of Reaction | Typical Reagents | Resulting Transformation |
|---|---|---|---|
| Ester Carbonyl Carbon | Nucleophilic Acyl Substitution | H₂O/H⁺ (Hydrolysis), R'OH/H⁺ or R'O⁻ (Transesterification), OH⁻ (Saponification) | Cleavage of the ester to form acetic acid (or its salt) and pent-2-en-3-ol. |
| Ester Carbonyl Oxygen | Electrophilic Activation (Protonation) | Strong acids (e.g., H₂SO₄) | Increases electrophilicity of the carbonyl carbon. |
| C=C Double Bond | Electrophilic Addition | HX (e.g., HBr), X₂ (e.g., Br₂) | Saturation of the double bond with the addition of the electrophile and nucleophile across it. |
Radical Addition Reactions
Radical additions to alkenes are a fundamental class of reactions, though specific studies on pent-2-en-3-yl acetate are not extensively documented. However, the general mechanism of radical addition to a double bond can be extrapolated. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. For instance, the radical addition of a species H-X across the double bond would be initiated by the formation of a radical X•. This radical then adds to the double bond of pent-2-en-3-yl acetate.
The regioselectivity of the radical addition is a key consideration. The stability of the resulting carbon-centered radical intermediate determines the preferred site of addition. In the case of pent-2-en-3-yl acetate, the addition of a radical to the C-2 position would generate a more substituted and potentially more stable radical at the C-3 position. However, the proximity of the electron-withdrawing acetate group could influence the electron density of the double bond and thus the regiochemical outcome.
It is important to distinguish radical addition to the double bond from allylic halogenation, which is a radical substitution reaction that occurs at the allylic position. In allylic halogenation, a hydrogen atom at the carbon adjacent to the double bond is abstracted, leading to a resonance-stabilized allylic radical. libretexts.orgtransformationtutoring.com This type of reaction is favored under conditions of low halogen concentration. libretexts.org
Hydrogenation and Reduction Pathways
The reduction of pent-2-en-3-yl acetate can proceed via two main pathways: hydrogenation of the carbon-carbon double bond or reduction of the ester functionality. The chemoselectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Catalytic Hydrogenation:
Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. youtube.comyoutube.comyoutube.comyoutube.com This process typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. youtube.comyoutube.com The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond. youtube.com For pent-2-en-3-yl acetate, catalytic hydrogenation would be expected to reduce the double bond to yield pentan-3-yl acetate. It is noteworthy that under certain conditions, particularly with palladium catalysts, isomerization of the double bond can occur. youtube.com Furthermore, while catalytic hydrogenation is generally selective for the reduction of alkenes and alkynes, under harsh conditions, the ester group could also be reduced. acs.org
Chemical Reduction:
Chemical reducing agents offer an alternative to catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is typically used for the reduction of aldehydes and ketones. pearson.com While it does not typically reduce isolated esters, α,β-unsaturated esters can sometimes be reduced at the double bond, especially when used in conjunction with additives like bismuth chloride or cuprous chloride. tandfonline.comlookchem.com The reduction of the ester group in pent-2-en-3-yl acetate with NaBH₄ alone is unlikely under standard conditions. researchgate.networdpress.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ester and the double bond. harvard.edu The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is known for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, but its effect on an allylic acetate would need specific investigation. harvard.edu
| Reducing Agent | Typical Substrate | Expected Product with Pent-2-en-3-yl Acetate |
| H₂/Pd, Pt, or Ni | Alkenes, Alkynes | Pentan-3-yl acetate |
| NaBH₄ | Aldehydes, Ketones | No reaction or slow reduction of the double bond |
| NaBH₄/BiCl₃ or Cu₂Cl₂ | α,β-Unsaturated esters | Pentan-3-yl acetate |
| LiAlH₄ | Esters, Aldehydes, Ketones, etc. | Pentan-3-ol |
Chemo- and Regioselective Oxidation Reactions
The oxidation of pent-2-en-3-yl acetate presents challenges in controlling chemo- and regioselectivity. The presence of both a double bond and an allylic position allows for multiple potential sites of oxidation.
The oxidation of the precursor, pent-2-en-3-ol, to the corresponding ketone, pent-2-en-3-one, can be achieved using a variety of oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a mild reagent that is often used for the oxidation of secondary alcohols to ketones without affecting other functional groups, such as double bonds. wordpress.com Stronger oxidizing agents, such as acidic potassium permanganate (B83412) or potassium dichromate, would likely lead to the oxidation of both the alcohol and the double bond. wordpress.com
For pent-2-en-3-yl acetate itself, direct oxidation is less common. However, related transformations on allylic acetates are known. For example, palladium-catalyzed oxidations can lead to the formation of enones. Additionally, enzymatic oxidations using unspecific peroxygenases have shown potential for the chemo- and regioselective oxidation of benzylic and aromatic compounds, suggesting a possible avenue for the selective oxidation of substrates like pent-2-en-3-yl acetate. nih.gov
Mechanistic Studies of Rearrangement Reactions
Pent-2-en-3-yl acetate and its precursor are prone to various rearrangement reactions, which are powerful tools in organic synthesis for the formation of new carbon-carbon bonds and the stereoselective construction of complex molecules.
Claisen Rearrangements (e.g., Johnson-Claisen, Ireland-Claisen)
The Claisen rearrangement is a name-reaction.comname-reaction.com-sigmatropic rearrangement that is highly valuable in synthetic chemistry. tandfonline.com
Johnson-Claisen Rearrangement: The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. name-reaction.comtcichemicals.comjk-sci.comwikipedia.orgmasterorganicchemistry.com For the precursor, pent-2-en-3-ol, reaction with triethyl orthoacetate would proceed through the in-situ formation of a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted name-reaction.comname-reaction.com-sigmatropic rearrangement via a chair-like transition state to yield an ester with a newly formed carbon-carbon bond. name-reaction.comjk-sci.com This reaction often requires elevated temperatures. tandfonline.comwikipedia.org
Ireland-Claisen Rearrangement: The Ireland-Claisen rearrangement is a variation that utilizes an allylic ester, such as pent-2-en-3-yl acetate, as the starting material. tcichemicals.comchem-station.comwikipedia.orgorganic-chemistry.org The ester is treated with a strong base, like lithium diisopropylamide (LDA), to form an enolate, which is then trapped with a silyl (B83357) halide to generate a silyl ketene acetal. tcichemicals.comchem-station.com This intermediate undergoes a name-reaction.comname-reaction.com-sigmatropic rearrangement, often at lower temperatures than the Johnson-Claisen rearrangement, to produce a γ,δ-unsaturated carboxylic acid after hydrolysis. chem-station.comorganic-chemistry.org The stereochemistry of the silyl ketene acetal (E or Z) can be controlled by the reaction conditions, which in turn dictates the stereochemistry of the product. tcichemicals.comchem-station.com
| Rearrangement | Starting Material | Reagents | Product |
| Johnson-Claisen | Pent-2-en-3-ol | Triethyl orthoacetate, weak acid (e.g., propionic acid) | γ,δ-Unsaturated ester |
| Ireland-Claisen | Pent-2-en-3-yl acetate | Strong base (e.g., LDA), silyl halide, then H₃O⁺ | γ,δ-Unsaturated carboxylic acid |
Allylic Rearrangements in Precursor and Product Systems
Allylic rearrangements, or allylic shifts, involve the migration of a double bond in an allyl compound. wikipedia.org This can occur under various conditions and can lead to a mixture of products. For instance, the reaction of pent-2-en-3-ol with hydrogen bromide can lead to the formation of an allylic carbocation intermediate. This cation can be attacked by the bromide ion at two different positions, leading to a mixture of regioisomeric products. stackexchange.com
Allylic acetates can also undergo rearrangements, often catalyzed by transition metals like gold. organic-chemistry.org Gold(I) complexes can coordinate to the alkene, facilitating an intramolecular attack by the acetate group to form a six-membered acetoxonium intermediate. This intermediate can then rearrange to give an isomerized allylic acetate. organic-chemistry.org Such rearrangements can also be catalyzed by palladium complexes. acs.org
Reactivity of Pent-2-en-3-ol (Precursor)
Pent-2-en-3-ol, as the precursor to pent-2-en-3-yl acetate, exhibits a range of reactivities characteristic of an allylic alcohol. nih.govnih.gov
As discussed, it can be oxidized to the corresponding ketone, pent-2-en-3-one, using mild oxidizing agents like PCC. wordpress.com It can undergo Johnson-Claisen rearrangement to form γ,δ-unsaturated esters. name-reaction.comtcichemicals.comjk-sci.comwikipedia.orgmasterorganicchemistry.com Reaction with hydrogen halides, such as HBr, leads to the formation of allylic halides, often with the potential for rearrangement. stackexchange.com Furthermore, like other alcohols, the hydroxyl group can be converted into a better leaving group to facilitate substitution reactions. The double bond can undergo electrophilic addition reactions, though the regioselectivity will be influenced by the stability of the resulting carbocation, which can be stabilized by the adjacent hydroxyl group.
Oxidation of the Secondary Alcohol to Pent-3-en-2-one (B7821955)
The oxidation of secondary alcohols, such as pent-2-en-3-ol, to ketones is a fundamental transformation in organic synthesis. The conversion of pent-3-en-2-ol to pent-3-en-2-one requires an oxidizing agent that selectively targets the alcohol functionality without affecting the carbon-carbon double bond. doubtnut.comsarthaks.comyoutube.comaskfilo.com
Mild oxidizing agents are preferred for this purpose. youtube.comaskfilo.com Pyridinium chlorochromate (PCC) is a reagent known for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation or side reactions with other functional groups like alkenes. doubtnut.comsarthaks.com Another suitable reagent is chromic anhydride (B1165640) in glacial acetic acid, which can also effect the oxidation of a secondary alcohol to a ketone while preserving the double bond. youtube.comaskfilo.comcareers360.com
The general mechanism for the oxidation of a secondary alcohol to a ketone using a chromium-based reagent like PCC involves the formation of a chromate (B82759) ester intermediate. This is followed by an elimination reaction, where a base (which can be the pyridinium part of PCC or another base present) abstracts a proton from the carbon bearing the oxygen, leading to the formation of the ketone, a reduced chromium species, and other byproducts.
Stronger oxidizing agents like acidic permanganate or dichromate are generally not suitable for this specific transformation as they can cleave the carbon-carbon double bond in addition to oxidizing the alcohol. careers360.com
Table 1: Reagents for the Oxidation of Pent-3-en-2-ol to Pent-3-en-2-one
| Reagent | Suitability | Notes |
| Pyridinium chlorochromate (PCC) | High | Mild oxidant, selectively oxidizes the secondary alcohol. doubtnut.comsarthaks.com |
| Chromic anhydride in glacial acetic acid | High | Effectively oxidizes the secondary alcohol while retaining the double bond. youtube.comcareers360.com |
| Acidic Permanganate | Low | Strong oxidant, likely to cleave the C=C double bond. careers360.com |
| Acidic Dichromate | Low | Strong oxidant, may lead to over-oxidation and side reactions. careers360.com |
Dehydration Reactions and Alkene Formation
The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. libretexts.org For a secondary alcohol like pent-2-en-3-ol, this process would involve the protonation of the hydroxyl group by a strong acid (e.g., sulfuric or phosphoric acid), followed by the loss of a water molecule to form a carbocation intermediate. libretexts.orgchemguide.co.uk Subsequent deprotonation from an adjacent carbon atom yields the alkene.
The dehydration of secondary alcohols typically proceeds through an E1 (unimolecular elimination) mechanism due to the formation of a relatively stable secondary carbocation. libretexts.org However, it is important to note that for secondary and tertiary alcohols, acid-catalyzed dehydration is often not a suitable method for preparing ethers, as the competing elimination reaction to form alkenes tends to predominate. learncbse.inbyjus.com
In the case of more complex alcohols, the possibility of forming multiple alkene products exists, depending on which adjacent proton is removed. chemguide.co.uk For example, the dehydration of butan-2-ol can lead to a mixture of but-1-ene and but-2-ene (as both cis and trans isomers). chemguide.co.uk The major product is often predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the favored product. pearson.com
Since pent-2-en-3-ol already contains a double bond, dehydration would lead to the formation of a diene. The specific products would depend on the reaction conditions and the stability of the possible resulting conjugated and non-conjugated dienes.
Reactions with Reactive Species (e.g., Hydroxyl Radicals, Nitrate (B79036) Radicals, Ozone, Chlorine Atoms)
Pent-2-en-3-ol and related unsaturated alcohols are biogenic volatile organic compounds (BVOCs) that can be emitted into the atmosphere. researchgate.net Their reactions with various atmospheric oxidants are crucial in understanding atmospheric chemistry, including the formation of secondary organic aerosols (SOA) and ozone. researchgate.net
Hydroxyl Radicals (OH)
The reaction of pent-2-en-3-ol with hydroxyl radicals is a significant atmospheric degradation pathway. The OH radical can either add to the double bond or abstract a hydrogen atom from the molecule. The products of the OH-initiated oxidation of 3-penten-2-one, a related compound, include acetaldehyde (B116499), methyl glyoxal, and 2-hydroxypropanal. copernicus.org The reaction of OH radicals with 1-penten-3-ol (B1202030) has also been studied, highlighting its importance in atmospheric degradation. researchgate.net
Nitrate Radicals (NO₃)
The nitrate radical is an important nighttime oxidant in the troposphere. researchgate.netcopernicus.org It reacts rapidly with unsaturated compounds like alkenes. copernicus.orgrsc.org The reaction of NO₃ with pentenols, including pent-1-en-3-ol, has been investigated, and the rate coefficients have been measured. researchgate.net These reactions contribute to the nighttime removal of these BVOCs from the atmosphere and can lead to the formation of organic nitrates. copernicus.org The reaction of nitrate radicals with various isomers of pentene and hexene has been shown to be a dominant degradation pathway for some of these alkenes. rsc.orgresearchgate.net
Ozone (O₃)
The gas-phase ozonolysis of unsaturated alcohols like 1-penten-3-ol is a significant atmospheric process. researchgate.netresearchgate.net The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. youtube.comyoutube.com The major products from the ozonolysis of 1-penten-3-ol include formaldehyde (B43269) and 2-oxobutanal. researchgate.net These reactions have been shown to have a significant influence on the formation of secondary organic aerosols. researchgate.net
Chlorine Atoms (Cl)
The reaction of chlorine atoms with unsaturated alcohols like 1-penten-3-ol has been studied in smog chambers. researchgate.netnih.govresearchgate.net The primary mechanism involves the addition of the chlorine atom to the carbon-carbon double bond, which is the dominant pathway, although hydrogen abstraction can also occur. nih.govresearchgate.net The rate coefficients for these reactions have been determined, and the major gas-phase products have been identified and quantified. nih.gov For 1-penten-3-ol, the reaction with chlorine atoms yields products such as chloroacetaldehyde, propionaldehyde, and acetaldehyde. nih.gov
Table 2: Atmospheric Reactions of Pentenol Systems
| Reactive Species | Key Findings |
| Hydroxyl Radicals (OH) | Leads to the formation of smaller oxygenated organic compounds. copernicus.org |
| Nitrate Radicals (NO₃) | Important for nighttime atmospheric degradation, forming organic nitrates. researchgate.netrsc.orgresearchgate.net |
| Ozone (O₃) | Results in the cleavage of the double bond, forming aldehydes and contributing to SOA formation. researchgate.netresearchgate.net |
| Chlorine Atoms (Cl) | Primarily proceeds via addition to the double bond, producing chlorinated carbonyl compounds. researchgate.netnih.govresearchgate.net |
Advanced Spectroscopic and Analytical Characterization of Pent 2 En 3 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy is instrumental in determining the number of different types of protons in a molecule and their neighboring environments. The chemical shifts (δ) in the ¹H NMR spectrum of pent-2-en-3-yl acetate (B1210297) provide key insights into its structure. For instance, protons attached to sp² hybridized carbons of the alkene group typically resonate at lower fields (higher ppm values) compared to those on sp³ hybridized carbons. docbrown.info The splitting of signals, or multiplicity, arises from spin-spin coupling between neighboring non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons. docbrown.infolibretexts.org The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help distinguish between cis and trans isomers. libretexts.org For example, the coupling constant for trans-vinylic protons is typically larger (11-18 Hz) than for cis-vinylic protons (6-15 Hz). libretexts.org
A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position within the pent-2-en-3-yl acetate molecule.
Table 1: Predicted ¹H NMR Data for Pent-2-en-3-yl Acetate
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|
| CH₃ (acetate) | ~2.0 | Singlet | N/A |
| CH (on C=C, adjacent to O) | ~5.7-6.0 | Quartet | ~6-7 |
| CH (on C=C) | ~5.4-5.6 | Multiplet | |
| CH₂ | ~1.9-2.1 | Multiplet |
Note: The predicted values are based on typical chemical shift ranges and coupling constants for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in pent-2-en-3-yl acetate gives rise to a distinct signal in the spectrum. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.org Generally, sp² hybridized carbons, such as those in the C=C double bond and the carbonyl group (C=O) of the ester, resonate at lower fields (higher ppm) compared to sp³ hybridized carbons. libretexts.org For example, carbonyl carbons typically appear in the range of 160-220 ppm, while alkene carbons are found between 100-150 ppm. libretexts.orgchemguide.co.uk The chemical shifts of the sp³ carbons of the ethyl and acetyl groups will appear at higher fields (lower ppm). docbrown.info
Table 2: Predicted ¹³C NMR Data for Pent-2-en-3-yl Acetate
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~170 |
| C (on C=C, bonded to O) | ~140 |
| C (on C=C) | ~115 |
| CH₂ | ~25 |
| CH₃ (acetate) | ~21 |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups. chemguide.co.ukresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In the COSY spectrum of pent-2-en-3-yl acetate, cross-peaks would be observed between the signals of adjacent protons, allowing for the tracing of the proton-proton connectivity throughout the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C. wikipedia.orgepfl.ch Each cross-peak in an HSQC spectrum corresponds to a carbon atom and its attached proton(s). This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the olefinic carbon bonded to the oxygen in pent-2-en-3-yl acetate, by observing their correlations with nearby protons. epfl.ch
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu The IR spectrum of pent-2-en-3-yl acetate would exhibit characteristic absorption bands for the ester and alkene functional groups. A strong absorption band around 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. uc.edu The C=C stretching vibration of the alkene would appear in the region of 1640-1680 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. msu.edulibretexts.org The presence of a C-O stretching vibration around 1000-1300 cm⁻¹ further confirms the ester functionality. uc.edulumenlearning.com
Table 3: Characteristic IR Absorption Frequencies for Pent-2-en-3-yl Acetate
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch | 1735-1750 | Strong |
| Alkene | C=C Stretch | 1640-1680 | Medium to Weak |
| Alkene | =C-H Stretch | 3000-3100 | Medium |
| Alkane | C-H Stretch | 2850-2960 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). chemguide.co.uk This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of pent-2-en-3-yl acetate would show a molecular ion peak [M]⁺ corresponding to its molecular weight (128.17 g/mol ). nih.gov The fragmentation of the molecular ion would lead to the formation of various fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. libretexts.org For pent-2-en-3-yl acetate, characteristic fragments could include the acylium ion [CH₃CO]⁺ at m/z 43 and fragments resulting from cleavage of the pentenyl group. libretexts.orgcopernicus.org The fragmentation pattern of the alkene portion would likely show losses of alkyl radicals. copernicus.orgdocbrown.info
Table 4: Predicted Mass Spectrometry Fragmentation for Pent-2-en-3-yl Acetate
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion |
| 85 | [C₅H₉O]⁺ | •COCH₃ |
| 69 | [C₅H₉]⁺ | •OCOCH₃ |
| 55 | [C₄H₇]⁺ | •CH₂OCOCH₃ |
Note: The predicted fragmentation is based on common fragmentation patterns for esters and alkenes. libretexts.orglibretexts.orgdocbrown.info
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and obtaining a characteristic fragmentation fingerprint of volatile compounds like pent-2-en-3-yl acetate. In a typical EI-MS analysis, the molecule is bombarded with high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
The molecular formula of pent-2-en-3-yl acetate is C₇H₁₂O₂. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 128.17 g/mol . nih.gov The fragmentation pattern is dictated by the structure of the ester. Key fragmentation pathways for esters include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains.
Loss of the alkoxy group: Cleavage of the C-O bond, leading to the loss of the pent-2-en-3-oxy radical.
Table 1: Predicted Key Ions in the EI-MS Spectrum of Pent-2-en-3-yl Acetate
| Ion | Predicted m/z | Description |
| [C₇H₁₂O₂]⁺ | 128 | Molecular Ion ([M]⁺) |
| [C₅H₉]⁺ | 69 | Loss of the acetate group |
| [CH₃CO]⁺ | 43 | Acetyl cation, often a prominent peak for acetates |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile components within a mixture. Pent-2-en-3-yl acetate has been successfully identified in complex matrices, such as bio-oils derived from the pyrolysis of camelthorn plants, using this method. docbrown.info
The gas chromatograph separates the mixture's components based on their boiling points and interactions with the stationary phase of the capillary column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification. docbrown.info The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. libretexts.orgnih.gov
Research on bio-oil composition has utilized specific GC-MS parameters to detect (E)-pent-2-en-3-yl acetate. The conditions employed demonstrate a typical analytical setup for such compounds. docbrown.info
Table 2: GC-MS Analytical Conditions for Pent-2-en-3-yl Acetate Identification
| Parameter | Specification |
| Gas Chromatograph | Agilent Technologies 7890B GC Systems |
| Mass Spectrometer | 5977A Mass Selective Detector |
| Column | HP-5MS Capillary (30.0 m × 0.25 mm ID × 0.25 μm film) |
| Carrier Gas | Helium |
| Injection Mode | Split-less |
| Injector Temperature | 300 °C |
| Oven Program | Initial 60°C (3 min), ramp to 300°C at 20°C/min, hold for 5 min |
| MS Scan Range | m/z 50–550 |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Data sourced from a study on biofuels from camelthorn plants. docbrown.info |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with extremely high accuracy. This allows for the determination of the elemental composition of the ion, serving as a powerful tool for confirming the molecular formula of a compound like pent-2-en-3-yl acetate. nih.gov
For a molecule with the formula C₇H₁₂O₂, the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental values confirms the elemental formula.
Table 3: Exact Mass Data for Pent-2-en-3-yl Acetate
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem nih.gov |
| Computed Exact Mass | 128.083729621 Da | PubChem nih.gov |
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of pent-2-en-3-yl acetate from reaction mixtures or natural extracts.
Column Chromatography
Column chromatography is a standard preparative technique used to purify compounds on a larger scale. In the synthesis of related enol acetates, column chromatography over silica (B1680970) gel (SiO₂) is a frequently cited purification method. The crude product mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel.
The choice of eluent is critical for effective separation. For compounds with polarity similar to pent-2-en-3-yl acetate, mixtures of non-polar and moderately polar solvents are common. Examples from related preparations include using a 3:1 mixture of petroleum ether and ethyl acetate or 50% dichloromethane (B109758) in hexane. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and efficient analytical technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on a glass or aluminum backing), which is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp or chemical stains.
By comparing the spot of the starting material with the spots from the reaction mixture over time, a chemist can determine when the reaction is complete. In synthetic procedures involving enol acetates, TLC is used to track the formation of the product, with reported Retention Factor (Rƒ) values changing from 0.4 for the starting material to 0.6 for the product in a given solvent system. nih.gov This change in Rƒ indicates the conversion of the reactant to the less polar product.
Gas Chromatography (GC) for Quantitative Analysis
Gas Chromatography (GC), equipped with a Flame Ionization Detector (FID), is a robust method for the quantitative analysis of volatile compounds. It is used to determine the purity of a sample or the yield of a reaction. To achieve accurate quantification, an internal standard—a known amount of a non-interfering compound—is often added to the sample. The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration or yield.
In studies involving the synthesis of enol acetates, reaction yields are explicitly determined by GC. nih.gov Samples are taken directly from the reaction, diluted with an internal standard solution, and injected into the GC without extensive purification. nih.gov
Table 4: Representative GC Parameters for Quantitative Analysis
| Parameter | Specification |
| Detector | Flame Ionization Detector (FID) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (40:1 ratio) |
| Detector Temperature | 300 °C |
| Oven Program | Initial 40°C (3 min), ramp at 15°C/min to 280°C |
| *Data sourced from a study on the synthesis of enol acetates. nih.gov * |
Other Characterization Methods for Stereochemical Assignment
The determination of the absolute configuration of pent-2-en-3-yl acetate requires specialized analytical techniques that are sensitive to chirality. While standard spectroscopic methods like NMR and mass spectrometry provide crucial structural information, they are inherently unable to differentiate between enantiomers. Therefore, chiroptical spectroscopies and chiral chromatography, often in combination with chemical derivatization, are indispensable tools for stereochemical elucidation.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Research Findings:
The enantiomers of volatile esters like pent-2-en-3-yl acetate can be effectively resolved using commercially available chiral GC columns, such as those based on cyclodextrin (B1172386) derivatives. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation on the column.
For instance, in the analysis of structurally similar chiral acetates, such as 1-octen-3-yl acetate found in lavender essential oils, chiral GC has been successfully employed to determine the enantiomeric ratios. This is crucial for authenticity control, as synthetic racemic mixtures can be distinguished from natural products that often exhibit a high enantiomeric excess of one isomer. The choice of the chiral stationary phase is critical and is often optimized for the specific class of compounds being analyzed. For allylic acetates, cyclodextrin-based phases like those modified with tert-butyldimethylsilyl groups have shown excellent enantioselectivity.
A hypothetical chiral GC analysis of a racemic mixture of (R)- and (S)-pent-2-en-3-yl acetate on a suitable chiral column would yield two distinct peaks. The relative area of these peaks would correspond to the enantiomeric ratio. By injecting a standard of a known enantiomer, the elution order can be established, allowing for the assignment of the absolute configuration of the enantiomers in an unknown sample.
| Parameter | Value |
| Column | Cyclodextrin-based Chiral Capillary Column |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (5 min), ramp 3 °C/min to 200 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Result | Baseline separation of (R)- and (S)-enantiomers |
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. Electronic Circular Dichroism (ECD) is a related technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. Both techniques are sensitive to the stereochemistry of the molecule.
Research Findings:
For molecules containing a chromophore, such as the ester group in pent-2-en-3-yl acetate, ECD can provide valuable information for stereochemical assignment. The n → π* transition of the ester carbonyl group typically gives rise to a Cotton effect in the ECD spectrum, the sign of which can often be correlated with the absolute configuration of the adjacent stereocenter. nih.gov
ORD and ECD studies have been extensively used for the conformational and configurational analysis of a wide range of organic molecules. The data obtained from these techniques can be compared with empirical rules or with the results of quantum chemical calculations to determine the absolute stereochemistry. While ORD and ECD are powerful tools, their application to pent-2-en-3-yl acetate might be complicated by the relatively weak chromophore and the conformational flexibility of the molecule.
| Technique | Principle | Application to Pent-2-en-3-yl Acetate |
| ORD | Wavelength-dependent optical rotation | Correlation of the sign of the Cotton effect with absolute configuration. |
| ECD | Differential absorption of circularly polarized UV-Vis light | Analysis of the n → π* transition of the ester carbonyl group. |
Mosher's Method
Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols. Although it is applied to the precursor alcohol, pent-2-en-3-ol (B15476151), the determined configuration directly correlates to that of the resulting acetate ester. The method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Research Findings:
The principle of Mosher's method lies in the analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons in the two diastereomeric MTPA esters. The anisotropic effect of the phenyl ring in the MTPA moiety leads to predictable shielding or deshielding of the protons on either side of the newly formed ester linkage, depending on the absolute configuration of the alcohol.
To apply this method, pent-2-en-3-ol would be separately esterified with (R)-MTPA and (S)-MTPA. The ¹H NMR spectra of the resulting diastereomeric esters would be recorded and assigned. By analyzing the signs of the Δδ values for the protons of the pentenyl group, the absolute configuration of the C3 stereocenter can be determined. A positive Δδ for protons on one side of the carbinol center and negative Δδ for those on the other side reveals the absolute stereochemistry.
| Step | Procedure | Expected Outcome |
| 1. Derivatization | Reaction of pent-2-en-3-ol with (R)- and (S)-MTPA chloride. | Formation of two diastereomeric MTPA esters. |
| 2. NMR Analysis | Recording and assignment of ¹H NMR spectra for both diastereomers. | Distinct chemical shifts for corresponding protons. |
| 3. Data Analysis | Calculation of Δδ (δS - δR) values for protons near the stereocenter. | A consistent pattern of positive and negative Δδ values. |
| 4. Configuration Assignment | Application of the Mosher's method model. | Unambiguous determination of the absolute configuration of pent-2-en-3-ol. |
Computational Chemistry and Theoretical Investigations of Pent 2 En 3 Yl Acetate Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on density functional theory (DFT) and ab initio calculations, can provide a detailed picture of the electron distribution and energy of pent-2-en-3-yl acetate (B1210297).
Detailed research findings from quantum chemical calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived. For instance, the calculation of thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy provides crucial data for understanding the stability and reactivity of the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure. mdpi.com For pent-2-en-3-yl acetate, NBO analysis would reveal the nature of the bonding within the molecule, including the delocalization of electrons in the double bond and the ester group. It can also quantify the charge distribution on each atom, providing insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.
The spin multiplicity of the molecule is also a key parameter determined through these calculations. mdpi.com For pent-2-en-3-yl acetate in its ground state, a singlet spin multiplicity would be expected. Calculations can also predict the energies of excited triplet states, which are important for understanding photochemical reactions. mdpi.com
| Property | Calculated Value | Method |
| Enthalpy of Formation (gas phase) | -350.2 kJ/mol | B3LYP/6-31G(d) |
| Entropy (gas phase) | 420.5 J/(mol·K) | B3LYP/6-31G(d) |
| Gibbs Free Energy of Formation (gas phase) | -225.8 kJ/mol | B3LYP/6-31G(d) |
| Dipole Moment | 1.85 D | B3LYP/6-31G(d) |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this type.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them. For pent-2-en-3-yl acetate, this could involve studying its synthesis, decomposition, or reactions with other chemical species.
A computational study of a reaction mechanism, such as the Bi(III)-catalyzed reaction of related (Z)-pent-2-en-4-yl acetates, would begin by proposing a plausible reaction pathway. nih.gov This would involve identifying all the elementary steps, including bond breaking and bond formation. For each step, the structures of the reactants, products, and any intermediates are optimized. The transition state for each elementary step is then located using specialized algorithms.
The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter for understanding the reaction kinetics. researchgate.net By calculating the energies of all species along the reaction coordinate, a potential energy surface for the reaction can be constructed. This surface provides a detailed picture of the energy landscape of the reaction, revealing the most favorable pathway. rsc.org
For example, a study on the elimination reaction of 2-pentanone, a related ketone, utilized DFT calculations to investigate a Norrish type II reaction proceeding through a six-membered cyclic transition state. researchgate.net A similar approach could be applied to study the thermal decomposition of pent-2-en-3-yl acetate.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| Transition State 1 | +25.3 | |
| Intermediate 1 | +5.7 | |
| 2 | Transition State 2 | +18.9 |
| Products | -10.2 |
Note: This table provides an illustrative example of the relative energies that would be calculated for a hypothetical two-step reaction mechanism involving pent-2-en-3-yl acetate.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like pent-2-en-3-yl acetate, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface scan.
For pent-2-en-3-yl acetate, the key rotatable bonds would be the C-O bond of the ester group and the C-C single bonds in the pentenyl chain. A computational study, likely using DFT methods, would perform a series of constrained geometry optimizations to map out the potential energy surface as a function of the dihedral angles of these bonds. mdpi.com
The results of this analysis would be a potential energy map showing the low-energy regions corresponding to stable conformers and the high-energy regions corresponding to the transition states between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and reactivity. The torsional barriers between different conformations can also be determined from these calculations. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior Studies
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For pent-2-en-3-yl acetate, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. This would provide insights into how the molecule interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions. nih.gov
MD simulations are also used to calculate macroscopic properties such as viscosity and diffusion coefficients. For example, a study on vinyl acetate polymers used MD simulations to investigate the mechanism of viscosity enhancement in carbon dioxide. nih.gov A similar approach could be used to study the bulk properties of liquid pent-2-en-3-yl acetate or its solutions. The simulations can reveal how the molecule's flexibility and intermolecular interactions give rise to its macroscopic behavior. nih.gov
Spectroscopic Property Prediction through Computational Methods
Computational chemistry can be a powerful tool for predicting and interpreting various types of spectra. This can be particularly useful for confirming the structure of a newly synthesized compound or for understanding the origins of its spectral features.
For pent-2-en-3-yl acetate, DFT calculations can be used to predict its vibrational spectrum (FTIR and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. researchgate.net Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed vibrational modes to specific molecular motions.
Similarly, the electronic absorption spectrum (UV-Vis) can be predicted using time-dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths and intensities observed in the experimental spectrum. researchgate.net This can help to understand the nature of the electronic transitions, such as n→π* or π→π* transitions.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with a high degree of accuracy using quantum chemical methods. researchgate.net The calculated chemical shifts can be compared with experimental data to aid in the assignment of peaks and to confirm the molecule's structure.
| Spectroscopic Property | Predicted Value | Experimental Value |
| Major IR Peak (C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |
| UV-Vis λmax (π→π*) | 215 nm | 212 nm |
| ¹H NMR (CH₃ of acetate) | 2.1 ppm | 2.0 ppm |
| ¹³C NMR (C=O of acetate) | 170.5 ppm | 171.0 ppm |
Note: The data in this table is illustrative and represents the typical level of agreement that can be achieved between predicted and experimental spectroscopic data.
Quantitative Structure-Activity Relationship (QSAR) Studies and Computational Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties.
For pent-2-en-3-yl acetate, a QSAR study would typically involve a series of analogues where different parts of the molecule are systematically modified. The biological activity of each analogue would be determined experimentally. Then, a wide range of molecular descriptors for each compound would be calculated using computational methods. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). mdpi.comresearchgate.net
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates a subset of the calculated descriptors with the observed activity. mdpi.com A good QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the 3D fields around the molecules. mdpi.com These methods can provide a more detailed understanding of how the steric and electrostatic properties of the molecules influence their interaction with a biological target, such as a receptor or enzyme.
Applications in Advanced Organic Synthesis and Materials Science Research
Pent-2-en-3-yl Acetate (B1210297) as a Chiral Precursor in Asymmetric Synthesis
The presence of a stereocenter at the C3 position of pent-2-en-3-yl acetate makes it an important substrate in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The controlled synthesis of enantiomerically pure or enriched compounds is crucial in pharmacology and materials science, as different stereoisomers can exhibit vastly different biological activities or material properties.
Research has demonstrated the utility of chiral allyl acetates, such as pent-2-en-3-yl acetate, in transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. For instance, palladium-catalyzed reactions involving chiral ligands can differentiate between the two faces of the π-allyl complex formed from pent-2-en-3-yl acetate, leading to the preferential formation of one enantiomer of the product.
In a notable application, the kinetic resolution of racemic pent-3-en-2-yl acetate has been achieved with high enantioselectivity using palladium catalysts with chiral phosphine (B1218219) ligands. lookchem.com This process allows for the separation of the racemic starting material into its constituent enantiomers, providing access to valuable chiral building blocks.
Table 1: Examples of Asymmetric Transformations Involving Pentenyl Acetates
| Reaction Type | Catalyst/Ligand System | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium / Chiral Phosphine Ligands | Racemic pent-3-en-2-yl acetate | Kinetic resolution to yield enantiomerically enriched products | lookchem.com |
| [2+2] Cycloaddition | Titanium tetrachloride | Diketene and an (S)-glyceraldehyde-derived aldimine | Highly diastereoselective formation of a β-lactam precursor | researchgate.net |
Role in the Synthesis of Bioactive Molecules and Complex Natural Products
The structural motifs present in pent-2-en-3-yl acetate are found in numerous bioactive natural products and pharmaceuticals. Consequently, this compound and its derivatives serve as key intermediates in the total synthesis of these complex molecules. The ability to introduce both stereochemistry and a reactive handle for further functionalization makes it a strategic starting material.
For example, the butenolide scaffold, which can be synthesized from precursors related to pent-2-en-3-yl acetate, is a core structure in many biologically active compounds. acs.org These include natural products with antibiotic, antiviral, and anti-inflammatory properties. acs.org The synthesis of such molecules often involves intricate multi-step sequences where the stereochemical integrity of precursors like pent-2-en-3-yl acetate is paramount.
Furthermore, derivatives of pent-2-en-3-yl acetate have been utilized in the synthesis of jasmonates, a class of plant hormones involved in regulating growth and development. lookchem.com The synthesis of these cyclopentanone-based compounds often relies on the strategic introduction of side chains derived from functionalized pentenyl units. lookchem.com
Utilization in Polymer Chemistry and Functional Material Development
The alkene functionality of pent-2-en-3-yl acetate allows it to participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. The pendant acetate group can be hydrolyzed post-polymerization to yield polyvinyl alcohol derivatives with specific stereostructures, which can influence the physical and chemical properties of the resulting material, such as its crystallinity, solubility, and thermal stability.
While the direct polymerization of pent-2-en-3-yl acetate is not as widely documented as that of simpler vinyl monomers, the principles of alkene polymerization can be applied. The development of functional materials from such monomers is an active area of research. For instance, the incorporation of chiral units into a polymer backbone can lead to materials with unique optical properties or the ability to recognize and separate chiral molecules.
Precursor in the Development of Novel Catalytic Systems
Pent-2-en-3-yl acetate and related allylic acetates can serve as precursors for the synthesis of ligands used in transition metal catalysis. The double bond can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, which can then bind to a metal center. The chirality of the original acetate can be transferred to the ligand, creating a chiral environment around the metal. This is a key strategy in the design of new asymmetric catalysts.
For example, the development of palladium-catalyzed cascade reactions often employs ligands that direct the reactivity and selectivity of the transformation. mdpi.com While pent-2-en-3-yl acetate itself is a substrate, its structural elements are representative of the types of molecules that can be modified to create effective ligands for such processes. The synthesis of furanone derivatives through palladium-catalyzed cyclization reactions highlights the interplay between allylic substrates and the catalytic system. nih.gov
Future Research Trajectories and Emerging Methodologies for Pent 2 En 3 Yl Acetate
Development of Green Chemistry-Oriented Synthetic Routes
A major thrust in modern chemical synthesis is the development of environmentally benign processes. For pent-2-en-3-yl acetate (B1210297), this involves moving away from harsh reagents and reaction conditions toward greener alternatives. A key area of development is the use of enzymatic catalysis, particularly with lipases, for esterification and transesterification reactions. researchgate.net Lipases can operate under mild conditions, often without the need for organic solvents, which reduces waste and energy consumption. mdpi.com
The synthesis of pentyl acetate, a related ester, has been successfully demonstrated using the immobilized lipase (B570770) Lipozyme®435 in a solvent-free system. mdpi.com Research has shown that while a high concentration of acetic acid can inhibit enzyme activity, an excess of the alcohol reactant leads to high conversion rates, with the enzyme being reusable for multiple cycles. mdpi.com Another green approach is the use of vinyl acetate as an acylating agent, which can be catalyzed by molecular iodine under mild and selective conditions, tolerating a wide range of functional groups. researchgate.net
Future work will likely focus on discovering and engineering more robust enzymes that can tolerate higher substrate concentrations and exhibit greater stability. Additionally, the exploration of solvent-free reaction conditions and the use of bio-based starting materials will be critical in developing truly sustainable synthetic routes for pent-2-en-3-yl acetate.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Beyond enzymes, researchers are exploring a variety of novel catalytic systems to improve the synthesis of enol acetates like pent-2-en-3-yl acetate. The goal is to achieve high yields and, crucially, high regio- and stereoselectivity. Boron Lewis acid catalysis, for instance, has been shown to effectively catalyze the intermolecular carboacyloxylation of ynamides with esters to produce fully substituted acyclic enol esters with high Z/E selectivity. nih.gov
Another promising avenue is the use of earth-abundant metals as catalysts. A cobalt-based catalyst, generated in situ, has been used for the highly regio- and stereoselective hydro-oxycarbonylation of alkynes with carboxylic acids. organic-chemistry.org This method provides an efficient route to enol esters under mild conditions, avoiding the use of more toxic or expensive noble metals. organic-chemistry.org For selective acylation of alcohols, iminophosphorane bases have been shown to be effective catalysts, particularly for acylating primary alcohols with high selectivity over secondary alcohols using enol esters as the acyl source. acs.org
The development of nanocatalysts and metal-organic frameworks (MOFs) also represents a significant frontier. ijcce.ac.ir These materials offer high surface areas and tunable active sites, which could lead to catalysts with unprecedented activity and selectivity for the synthesis of complex esters.
Comparison of Novel Catalytic Systems for Enol Ester Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Engineered Hemoproteins | Cyclopropanation of Enol Acetates | High enantio- and diastereoselectivity; functional group tolerance. | acs.org |
| Boron Lewis Acid | Carboacyloxylation of Ynamides | High Z/E selectivity; atom-economic; metal-free. | nih.gov |
| Cobalt-based Catalyst | Hydro-oxycarbonylation of Alkynes | High regio- and stereoselectivity; uses earth-abundant metal. | organic-chemistry.org |
| Iminophosphorane Bases | Selective Acylation of Alcohols | Excellent yields; high selectivity for primary alcohols. | acs.org |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize reaction conditions and gain deeper mechanistic insights, real-time monitoring of chemical reactions is essential. Advanced in-situ spectroscopic techniques are becoming indispensable tools for this purpose. Raman spectroscopy, in particular, has emerged as a powerful technique for monitoring esterification reactions online. researchgate.net By using fiber-optic probes, researchers can track the concentration changes of reactants and products in real-time, allowing for precise determination of reaction kinetics and endpoints without disturbing the reaction mixture. researchgate.netresearchgate.net
Other techniques such as Fourier-transform infrared (FT-IR) spectroscopy are also valuable for confirming the formation of products and intermediates. acs.org In-situ Nuclear Magnetic Resonance (NMR) has been used to identify the active catalyst resting state in complex catalytic cycles, providing crucial information that is difficult to obtain through other methods. acs.org The integration of these techniques, often referred to as Process Analytical Technology (PAT), allows for better control over the reaction, leading to improved yield, purity, and safety. nih.gov
Future research will likely involve combining multiple in-situ techniques to create a more complete picture of the reaction dynamics. nih.gov For example, combining Raman for concentration monitoring with in-situ NMR for structural elucidation of intermediates could provide a comprehensive understanding of the catalytic cycle for pent-2-en-3-yl acetate synthesis.
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
The complexity of chemical reactions makes it challenging to predict optimal conditions and outcomes. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to address this challenge. nih.gov AI models, trained on vast databases of known chemical reactions, can predict the most likely products of a reaction, suggest suitable catalysts and solvents, and even propose optimal temperatures. acs.orgsci-hub.se This approach has been successfully applied to various reaction types, including esterification. acs.orgresearchgate.net
Performance of Machine Learning Models in Predicting Reaction Outcomes
| ML Model | Application | Reported Accuracy / Performance Metric | Reference |
|---|---|---|---|
| Neural Network | Predicting general organic reaction conditions | Top-1 accuracy for catalysts, solvents, reagents >40% | acs.org |
| XGBoost | Predicting transesterification with MOF catalysts | Mean accuracy of 91.07% | ijcce.ac.ir |
| Random Forest / AdaBoost | Predicting biodiesel production yield | Demonstrated very high predictive accuracy | mdpi.com |
| Sequence-to-Sequence Model | Forward reaction prediction | 80.3% top-1 accuracy on a benchmark dataset | youtube.com |
Investigations into the Chiral Properties and Enantioselective Transformations
The pent-2-en-3-yl acetate molecule contains a stereocenter at the C-3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is of paramount importance, particularly in the pharmaceutical and fragrance industries, as different enantiomers can have vastly different biological activities. Future research will increasingly focus on methods for the enantioselective synthesis of this and related chiral compounds.
A powerful strategy for obtaining enantiomerically pure compounds is through kinetic resolution. youtube.com This involves using a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material. youtube.com Lipases are particularly effective for the kinetic resolution of racemic secondary alcohols (the precursors to the chiral center in pent-2-en-3-yl acetate) via enantioselective esterification. youtube.comnih.gov For example, Lipase PS from Pseudomonas cepacia has been used to resolve alcohol intermediates with high enantiomeric ratios (e.g., 96:4). mdpi.com
Direct asymmetric synthesis is another important goal. The enantioselective intermolecular Tsuji allylation, for example, has been developed for prochiral enol acetates to generate α-quaternary stereocenters with high enantiomeric excess (up to 96% ee). nih.gov Engineered enzymes, such as variants of cytochrome P450, have also been shown to convert enol acetates into enantio- and diastereoenriched products with excellent selectivity. acs.org The development of new chiral catalysts and biocatalysts will continue to be a major focus, enabling precise control over the stereochemical outcome of the synthesis of pent-2-en-3-yl acetate.
Expansion of Mechanistic Understanding through Advanced Computational Methods
A deeper understanding of reaction mechanisms at the molecular level is crucial for designing more efficient and selective synthetic processes. Advanced computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of reaction pathways. rsc.org
DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate the energy barriers associated with different reaction pathways. rsc.orgresearchgate.net For esterification, computational studies have shed light on the role of catalysts, revealing how they lower the activation energy of the reaction. nih.gov For example, studies on the esterification of palmitic acid showed that a DBSA catalyst could lower the reaction energy barrier from 148.9 kJ/mol (in the presence of water) to 97.5 kJ/mol. nih.gov
Furthermore, DFT is used to investigate keto-enol tautomerism, a fundamental process for enol acetates. acs.orgorientjchem.orgresearchgate.net These studies can predict the relative stability of keto and enol forms under different conditions and the energy barriers for their interconversion, which is critical for controlling the formation and reactivity of enol acetates. acs.orgorientjchem.org By combining computational modeling with experimental results, researchers can gain a comprehensive understanding of the factors that govern reaction outcomes, paving the way for the rational design of new catalysts and reaction conditions for the synthesis of pent-2-en-3-yl acetate. researchgate.netnih.gov
Q & A
Q. What are the key physical and chemical properties of acetic acid and pent-2-en-3-ol that influence their reactivity in organic synthesis?
- Methodological Answer : Acetic acid (CH₃COOH) is a weak carboxylic acid with a pKa of ~4.76, making it a proton donor in acid-catalyzed reactions. Its polarity and miscibility with water and organic solvents (e.g., ethanol) enable its use as a solvent or catalyst in esterification and condensation reactions . Pent-2-en-3-ol (C₅H₁₀O) is an unsaturated alcohol with a hydroxyl group adjacent to a double bond, conferring both nucleophilic (via -OH) and electrophilic (via allylic positions) reactivity. Its stereochemistry (cis/trans isomerism) and steric hindrance must be considered in regioselective syntheses . Key analytical techniques include NMR (to confirm double bond geometry) and titration (for acid-base quantification) .
Q. How can the purity of acetic acid;pent-2-en-3-ol mixtures be assessed using spectroscopic methods?
- Methodological Answer : Purity analysis requires a combination of techniques:
- ¹H/¹³C NMR : Identify functional groups (e.g., acetic acid’s carboxyl proton at δ ~2.1 ppm; pent-2-en-3-ol’s allylic protons at δ ~4.0-5.5 ppm). Integration ratios quantify component ratios .
- GC-MS : Separate volatile derivatives (e.g., acetylated pent-2-en-3-ol) and detect impurities via fragmentation patterns .
- FT-IR : Confirm hydroxyl (-OH, ~3200-3600 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data in the synthesis of this compound derivatives?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., temperature, catalyst loading) or competing pathways (e.g., dehydration vs. esterification). Strategies include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, solvent polarity) affecting yield .
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates (e.g., enol ester vs. cyclic ether formation) .
- Computational Modeling : Simulate transition states (DFT calculations) to predict regioselectivity in nucleophilic attacks on pent-2-en-3-ol .
Q. How can reaction conditions be optimized for the esterification of acetic acid with pent-2-en-3-ol to maximize yield?
- Methodological Answer : Optimization involves:
- Catalyst Selection : Acidic catalysts (H₂SO₄, p-toluenesulfonic acid) or enzymes (lipases) for mild conditions. Rhodium/iodide systems (as in Monsanto acetic acid synthesis) may enhance selectivity .
- Solvent Choice : Use aprotic solvents (e.g., THF) to minimize hydrolysis of the ester product.
- Azeotropic Distillation : Remove water (byproduct) to shift equilibrium toward ester formation .
- Yield Monitoring : Track conversion via GC or gravimetric analysis after neutralization and extraction .
Q. What are the challenges in characterizing the stereochemical outcomes of reactions involving pent-2-en-3-ol?
- Methodological Answer : The double bond in pent-2-en-3-ol introduces geometric isomerism (cis/trans), complicating product analysis. Methods to address this:
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) .
- NOESY NMR : Determine spatial proximity of protons to assign stereochemistry .
- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound systems?
- Methodological Answer : Discrepancies may stem from solvent effects, transition state approximations, or unaccounted steric factors. Mitigation steps:
- Solvent Correction : Apply COSMO-RS models to incorporate solvation energies in DFT calculations .
- Experimental Validation : Synthesize predicted intermediates (e.g., oxonium ions) and characterize via MS/MS .
- Error Analysis : Compare Boltzmann distributions (computational) with kinetic isotope effects (experimental) to refine activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
